Anti-P. falciparum Potency: Triazolopyrimidine vs. Pyrazolopyrimidine and Quinoline Scaffolds
In a head-to-head comparative study of 35 newly synthesized derivatives, the [1,2,4]triazolo[1,5-a]pyrimidine series demonstrated superior anti-P. falciparum activity compared to pyrazolo[1,5-a]pyrimidine and quinoline analogs. The most potent triazolopyrimidine derivatives (compounds 21, 23, and 24) achieved IC50 values of 0.032 µM, 0.030 µM, and 0.050 µM, respectively, which were equipotent to the clinical antimalarial chloroquine [1]. In contrast, the pyrazolopyrimidine and quinoline series exhibited substantially weaker activity, with IC50 values ranging from 0.030 to 9.1 µM across all compounds, with the majority of active pyrazolopyrimidines falling in the higher micromolar range [1]. This quantitative difference establishes the triazolopyrimidine core as the preferred scaffold for PfDHODH-targeted antimalarial programs.
| Evidence Dimension | Anti-P. falciparum 3D7 strain IC50 |
|---|---|
| Target Compound Data | 0.030-0.086 µM (most potent triazolopyrimidine derivatives 20, 21, 23, 24) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine and quinoline analogs: IC50 range 0.030-9.1 µM; majority of pyrazolopyrimidines in higher micromolar range |
| Quantified Difference | Triazolopyrimidine series more potent; top derivatives equipotent to chloroquine (IC50 ~0.020-0.050 µM) |
| Conditions | In vitro P. falciparum 3D7 strain culture; SYBR Green I fluorescence assay |
Why This Matters
Direct scaffold comparison data enables rational selection of triazolopyrimidine over pyrazolopyrimidine for antimalarial lead optimization, reducing synthetic effort on inferior cores.
- [1] Silveira, F. F., de Souza, J. O., Hoelz, L. V. B., Campos, V. R., Jabor, V. A. P., Aguiar, A. C. C., ... & Boechat, N. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 209, 112941. View Source
